molecular formula C12H16N2O4 B11025320 4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide

4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide

Cat. No.: B11025320
M. Wt: 252.27 g/mol
InChI Key: CTJKHNKDZHFPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.272 g/mol . This compound is characterized by the presence of an isobutyl group, a methoxy group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-4-methoxy-3-nitrobenzamide typically involves the nitration of 4-methoxybenzamide followed by the introduction of the isobutyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate completes the synthesis .

Industrial Production Methods: Industrial production of N-isobutyl-4-methoxy-3-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-isobutyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: N-isobutyl-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-isobutyl-4-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

N-isobutyl-4-methoxy-3-nitrobenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-isobutyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isobutyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Comparison: N-isobutyl-4-methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance solubility and membrane permeability, while the nitro group can participate in redox reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-8(2)7-13-12(15)9-4-5-11(18-3)10(6-9)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15)

InChI Key

CTJKHNKDZHFPGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.